

Spectroscopic data of (trimethylsilyl)acetonitrile

NMR and IR spectra

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Compound of Interest

Compound Name: (Trimethylsilyl)acetonitrile

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An In-depth Technical Guide to the Spectroscopic Characterization of
(Trimethylsilyl)acetonitrile

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Introduction

(Trimethylsilyl)acetonitrile, also known as (cyanomethyl)trimethylsilane or TMSAN, is a versatile organosilicon compound with the chemical formula $(\text{CH}_3)_3\text{SiCH}_2\text{CN}$. Its utility in organic synthesis is significant, primarily as a stable and effective reagent for nucleophilic cyanomethylation, where the α -carbanion serves as a valuable alternative to the less stable lithium acetonitrile.[1] The presence of the bulky and chemically inert trimethylsilyl (TMS) group imparts unique reactivity and stability to the molecule.[2] Accurate structural confirmation and purity assessment of **(trimethylsilyl)acetonitrile** are paramount for its successful application in research and development. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **(trimethylsilyl)acetonitrile**, offering field-proven insights into spectral interpretation and data acquisition for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of **(trimethylsilyl)acetonitrile**, providing unambiguous information about its hydrogen, carbon,

and silicon atomic environments.

¹H NMR Spectroscopy

The proton NMR spectrum of **(trimethylsilyl)acetonitrile** is characterized by its simplicity, displaying two distinct signals corresponding to the two types of protons in the molecule.

- **Trimethylsilyl (TMS) Protons (-Si(CH₃)₃):** The nine equivalent protons of the three methyl groups attached to the silicon atom give rise to a sharp, high-intensity singlet. Due to the electropositive nature of silicon, these protons are highly shielded and resonate far upfield, typically very close to the tetramethylsilane (TMS) reference standard at 0 ppm.^{[2][3]}
- **Methylene Protons (-CH₂CN):** The two protons of the methylene group are adjacent to the electron-withdrawing nitrile group (-C≡N). This proximity causes deshielding, shifting their resonance downfield compared to the TMS protons. This signal appears as a sharp singlet.

The integration of these two peaks reveals a 9:2 ratio, corresponding to the number of protons in the TMS and methylene groups, respectively, confirming the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for **(Trimethylsilyl)acetonitrile**

Protons	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity	Integration
-Si(CH ₃) ₃	~0.1	Singlet	9H
-CH ₂ CN	~1.5	Singlet	2H

Data sourced from SpectraBase.^[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides further structural confirmation, showing three distinct signals for the three unique carbon environments.

- **Trimethylsilyl Carbons (-Si(CH₃)₃):** The three equivalent methyl carbons of the TMS group appear as a single resonance at a high field (upfield), typically below 5 ppm.

- Methylene Carbon (-CH₂CN): The methylene carbon, bonded to both the silicon atom and the nitrile group, resonates at a slightly more downfield position.
- Nitrile Carbon (-C≡N): The carbon atom of the nitrile group is significantly deshielded due to the triple bond and the electronegativity of the nitrogen atom. It appears as a low-intensity signal in the downfield region of the spectrum, a characteristic feature of nitrile carbons.[5]

Table 2: ¹³C NMR Spectroscopic Data for (Trimethylsilyl)acetonitrile

Carbon	Chemical Shift (δ) (ppm)
-Si(CH ₃) ₃	~ -1.0
-CH ₂ CN	~ 3.0
-C≡N	~ 120.0

Note: Approximate chemical shifts are based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a powerful technique for characterizing organosilicon compounds.[6] Since ²⁹Si has a spin of ½, it yields sharp NMR signals.[7] For (trimethylsilyl)acetonitrile, the ²⁹Si NMR spectrum exhibits a single resonance.

- Silicon Atom (-Si(CH₃)₃): The chemical shift of the silicon atom in the TMS group is sensitive to its substitution pattern. For alkyl-substituted silanes like this, the signal typically appears in a predictable upfield region.[8] The spectrum is often acquired with proton decoupling to enhance signal-to-noise. Without decoupling, the silicon signal would be split into a multiplet by the nine equivalent protons of the methyl groups (a tridecuplet for TMS itself) and the two methylene protons.[7]

Table 3: ²⁹Si NMR Spectroscopic Data for (Trimethylsilyl)acetonitrile

Silicon Atom	Approximate Chemical Shift (δ) (ppm)
-Si(CH ₃) ₃	0 to +10

Note: This is an estimated range. The exact chemical shift can be influenced by the solvent. A background signal from the glass NMR tube and probe is often observed around -110 ppm.^[7]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of **(trimethylsilyl)acetonitrile** is dominated by a few key absorption bands that are highly diagnostic.

- **C≡N Stretch:** The most characteristic feature is the sharp, strong absorption band corresponding to the nitrile group (C≡N) stretching vibration. This typically occurs in the 2260-2240 cm^{-1} region.^[9] The intensity and sharp nature of this peak make it an excellent diagnostic tool for the presence of the nitrile functionality.^[10]
- **C-H Stretches:** Absorptions due to C-H stretching in the methyl and methylene groups are observed just below 3000 cm^{-1} (typically 2960-2850 cm^{-1}), which is characteristic of sp^3 hybridized C-H bonds.^[10]
- **Si-C Stretches & Deformations:** The vibrations associated with the trimethylsilyl group, including Si-C stretching and CH_3 rocking and deformation, appear in the fingerprint region of the spectrum (typically 1250 cm^{-1} and 840 cm^{-1}).

Table 4: Key IR Absorption Frequencies for **(Trimethylsilyl)acetonitrile**

Functional Group	Vibrational Mode	Wavenumber (cm^{-1})	Intensity
Nitrile (-C≡N)	Stretch	~2250	Strong, Sharp
Alkyl C-H	Stretch	~2960, 2900	Medium-Strong
CH_3 (in TMS)	Symmetric Deformation	~1250	Strong
Si- CH_3	Rock	~840	Strong

Data sourced from SpectraBase (ATR-IR).[11]

Experimental Protocols & Methodologies

To ensure high-quality, reproducible data, standardized experimental protocols are essential.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for acquiring ^1H , ^{13}C , and ^{29}Si NMR spectra of liquid samples.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **(trimethylsilyl)acetonitrile**.
 - Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[12]
 - For ^1H and ^{13}C NMR, the solvent typically contains tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).[13][14]
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup (General):
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Tune and match the appropriate probe channel for the nucleus being observed (^1H , ^{13}C , or ^{29}Si).[15]
- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required.
- ^{29}Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Polarization transfer techniques like INEPT or DEPT can be used to significantly enhance the sensitivity of the low-gyromagnetic-ratio ^{29}Si nucleus.^[6] A relaxation delay appropriate for silicon nuclei should be used.

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining the IR spectrum of liquid samples.^{[16][17]}

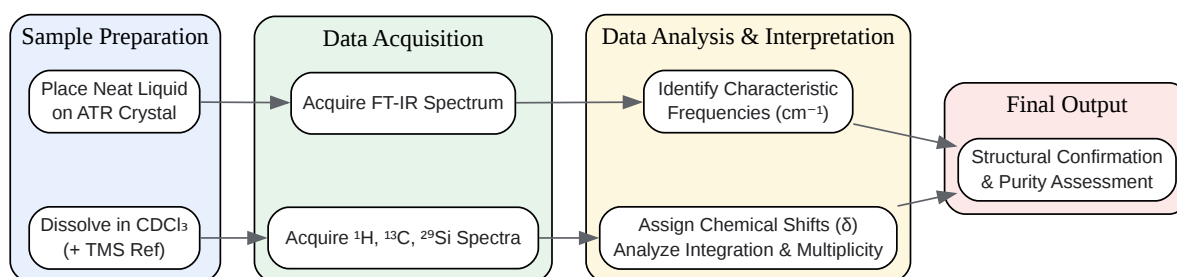
Methodology:

- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
 - Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.^[18]
- Sample Application:
 - Place a single drop of neat **(trimethylsilyl)acetonitrile** directly onto the surface of the ATR crystal. Only a small amount is needed to cover the crystal surface.^[18]
- Data Acquisition:
 - Bring the ATR pressure arm into contact with the sample to ensure good contact between the liquid and the crystal.

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 to 400 cm^{-1} to produce the final spectrum with a good signal-to-noise ratio.[16]
- Post-Acquisition:
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to remove all traces of the sample before the next measurement.[19]

Visualizations

Molecular Structure



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